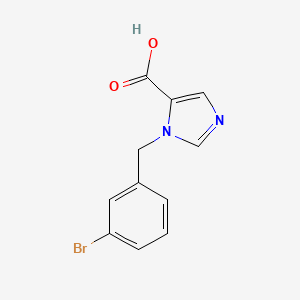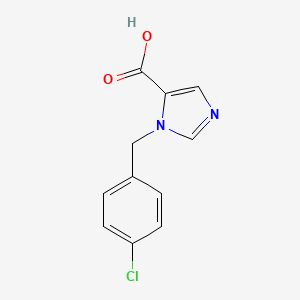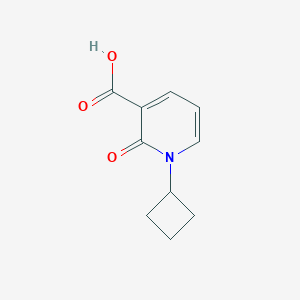![molecular formula C10H7ClOS B3032399 3-Acetyl-5-chlorobenzo[b]thiophene CAS No. 16296-90-5](/img/structure/B3032399.png)
3-Acetyl-5-chlorobenzo[b]thiophene
Descripción general
Descripción
3-Acetyl-5-chlorobenzo[b]thiophene is a useful research compound. Its molecular formula is C10H7ClOS and its molecular weight is 210.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
3-Acetyl-5-chlorobenzo[b]thiophene and its derivatives are actively involved in chemical synthesis. For instance, the compound has been used in reactions to produce amino-, guanidino-, and ureido-compounds. Nitration, bromination, and acetylation of similar compounds have yielded various substituted products, demonstrating its versatility in chemical modifications and synthesis (Chapman, Clarke, & Manolis, 1972). Additionally, reactions involving Beckmann rearrangement and treatment with ferrous oxalate have been explored to generate various derivatives, showcasing the compound's potential in creating diverse chemical entities (Shanta, Scrowston, & Twigg, 1967).
Pharmaceutical and Medicinal Chemistry
This compound derivatives have shown promise in pharmaceutical and medicinal chemistry. The synthesis of benzo[b]thiophene substituted carbamates, ureas, semicarbazides, and pyrazoles, which have been screened for antimicrobial and analgesic activities, is one such example. This indicates its potential utility in the development of new therapeutic agents (Kumara et al., 2009). Additionally, the synthesis of new thiophene, thiazolyl-thiophene, and thienopyridine derivatives, with observed anticancer activities, further highlights the compound's relevance in drug discovery and development (Atta & Abdel‐Latif, 2021).
Material Science and Catalysis
In the field of materials science and catalysis, this compound derivatives have been used to develop novel compounds with potential applications. For example, the synthesis of substituted benzo[b]thiophenes through acid-catalyzed cyclization has been explored, indicating the compound's utility in the creation of new materials with unique properties (Pié & Marnett, 1988). Moreover, the development of copper-catalyzed electrophilic chlorocyclization reactions using this compound derivatives demonstrates its application in facilitating novel synthesis techniques (Walter, Fallows, & Kesharwani, 2019).
Safety and Hazards
Direcciones Futuras
Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, it is expected that more research will be conducted in this field in the future.
Propiedades
IUPAC Name |
1-(5-chloro-1-benzothiophen-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClOS/c1-6(12)9-5-13-10-3-2-7(11)4-8(9)10/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMSMJRHOBFWDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSC2=C1C=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60464381 | |
| Record name | 1-(5-Chloro-1-benzothiophen-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16296-90-5 | |
| Record name | 1-(5-Chloro-1-benzothiophen-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Morpholine, 4-[2-cyano-3-(4-methoxyphenyl)-1-oxo-2-propenyl]-](/img/structure/B3032317.png)
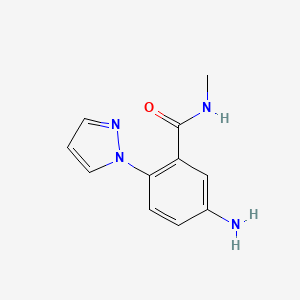


![Benzoic acid, 4-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)methyl]-](/img/structure/B3032325.png)

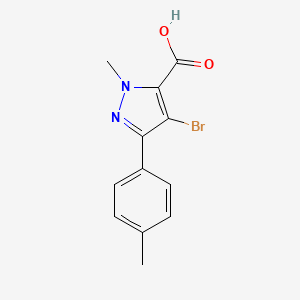
![1H-Pyrazol-5-ol, 4,4'-[(4-chlorophenyl)methylene]bis[3-methyl-1-phenyl-](/img/structure/B3032329.png)
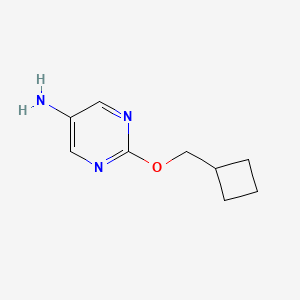
![1-[4-(Aminomethyl)pyridin-2-yl]azepan-2-one](/img/structure/B3032334.png)
